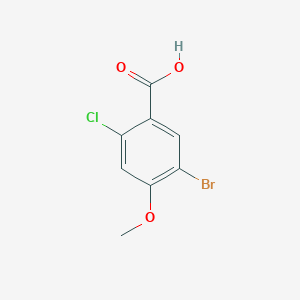

5-Bromo-2-chloro-4-methoxybenzoic acid

Übersicht

Beschreibung

5-Bromo-2-chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-4-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-chloro-4-methoxybenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein is a therapeutic strategy for managing diabetes .

Mode of Action

This compound interacts with SGLT2 and inhibits its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine . As a result, blood glucose levels are reduced, which is beneficial for diabetes management .

Biochemical Pathways

The compound’s action on SGLT2 affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels .

Result of Action

The molecular effect of this compound’s action is the inhibition of SGLT2 . On a cellular level, this results in a decrease in glucose reabsorption in the kidneys . Clinically, this leads to a reduction in blood glucose levels, which is beneficial for individuals with diabetes .

Safety and Hazards

The safety information for 5-Bromo-2-chloro-4-methoxybenzoic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions of 5-Bromo-2-chloro-4-methoxybenzoic acid are likely to be influenced by its role as a key intermediate in the synthesis of SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy , indicating potential future applications in the treatment of this disease.

Biochemische Analyse

Biochemical Properties

It is known that this compound plays a crucial role in biochemical reactions, particularly in the synthesis of SGLT2 inhibitors . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Given its role in the synthesis of SGLT2 inhibitors, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-chloro-4-methoxybenzoic acid is not well-defined. It is known to be involved in the synthesis of SGLT2 inhibitors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methoxybenzoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:

Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The amino compound is esterified to form the corresponding ester.

Bromination: Bromine is introduced to the aromatic ring through bromination.

Diazotization: Finally, the amino group is converted to a diazonium salt, which is then replaced by a chlorine atom through a Sandmeyer reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure safety and efficiency. The industrial process typically involves large-scale reactors and continuous monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.

Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce different substituted benzoic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different positions of substituents.

5-Bromo-2-chlorobenzoic acid: Lacks the methoxy group, leading to different chemical properties.

Methyl 5-borono-4-chloro-2-methoxybenzoate: Contains a boronic acid ester group instead of a carboxylic acid group.

Uniqueness

5-Bromo-2-chloro-4-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNHCKYILXFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2921109.png)

![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)

![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921116.png)

![4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2921117.png)